[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid
Overview
Description
[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid: is a chemical compound with the molecular formula C9H11AsN6O3. It is known for its applications in various scientific research fields, particularly in proteomics research . The compound is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further linked to a triazine ring substituted with amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid typically involves the reaction of 4,6-diamino-1,3,5-triazine with an appropriate arsonic acid derivative under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide or water, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent recovery, waste management, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the arsonic acid group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to its corresponding arsine or other reduced forms.
Substitution: The amino groups on the triazine ring can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid is used as a reagent in the synthesis of other complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis .
Biology: The compound is used in proteomics research to study protein interactions and functions. Its ability to bind to specific proteins makes it useful for identifying and characterizing protein complexes .
Medicine: In medicine, the compound has potential applications in drug development and diagnostics. Its interactions with biological molecules can be exploited to design new therapeutic agents or diagnostic tools.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules through its amino and arsonic acid groups, affecting their structure and function. This binding can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
4,6-Diamino-1,3,5-triazine: A precursor in the synthesis of [4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid.
Phenylarsine oxide: Another arsonic acid derivative with similar chemical properties.
Triazine-based compounds: Various triazine derivatives with different substituents on the triazine ring.
Uniqueness: The uniqueness of this compound lies in its combination of a triazine ring with an arsonic acid group. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11AsN6O3/c11-7-14-8(12)16-9(15-7)13-6-3-1-5(2-4-6)10(17,18)19/h1-4H,(H2,17,18,19)(H5,11,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURSAWSSSICZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11AsN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206786 | |
Record name | (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5806-89-3 | |
Record name | Arsonic acid, [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5806-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melarsen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10894 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-((4,6-Diamino-1,3,5-triazin-2-yl)amino)phenyl)arsonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELARSEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSE56BH8XT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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